molecular formula C10H13N B2358703 3-Phenylcyclobutan-1-amine CAS No. 90874-41-2

3-Phenylcyclobutan-1-amine

Cat. No.: B2358703
CAS No.: 90874-41-2
M. Wt: 147.221
InChI Key: VJXKVDLXKYYYBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylcyclobutan-1-amine is a chemical compound with the molecular formula C10H13N . It has a molecular weight of 147.22 . It is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutane ring with an amine (-NH2) group and a phenyl group attached . The nitrogen atom in the amine group has a lone pair of electrons, which can accept a proton .


Chemical Reactions Analysis

Amines, including this compound, can undergo various chemical reactions. They can act as weak organic bases, accepting a proton from water to form substituted ammonium ions . They can also react with acids to form salts . Amines can be converted into alkenes by an elimination reaction .


Physical and Chemical Properties Analysis

This compound is a colorless to yellow liquid . It has a storage temperature of room temperature .

Scientific Research Applications

Synthesis of Bioactive Compounds

3-Phenylcyclobutan-1-amine is involved in the synthesis of various bioactive compounds. For instance, its derivatives, like 3-aminocyclobut-2-en-1-ones, have been prepared and utilized as potent antagonists of VLA-4, a protein involved in cell adhesion and migration (Brand et al., 2003).

Inactivation of Monoamine Oxidase

1-Phenylcyclobutylamine, a closely related compound, has been found to act as both a substrate and a time-dependent irreversible inactivator of monoamine oxidase (MAO). This is significant in understanding the enzyme's function and designing MAO inhibitors (Silverman & Zieske, 1986).

Catalyzed Synthesis Methods

Advancements in catalyzed synthesis methods involve this compound derivatives. For instance, an Au(I)-catalyzed reaction has been developed for synthesizing tetrahydrocyclopenta[b]pyrrole derivatives, showcasing the compound's versatility in organic synthesis (Mou et al., 2015).

Synthesis of Heterocycles

The compound's derivatives are also used in the synthesis of highly functionalized heterocycles with rigid amino-azabicyclohexane moieties, contributing to the field of heterocyclic chemistry (Zapol’skii et al., 2012).

Stereoselective Synthesis

Aminocyclobutanes, closely related to this compound, are crucial in the stereoselective synthesis of biologically active compounds. Studies have described the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes through catalyzed hydroamination (Feng et al., 2019).

Cyclobutane Derivatives Synthesis

The synthesis of 2,4-methanoproline analogues, which involves cyclobutane derivatives, is another area where this compound plays a role. This showcases its application in creating novel amino acid derivatives (Rammeloo et al., 2002).

Safety and Hazards

The safety information for 3-Phenylcyclobutan-1-amine indicates that it has a GHS07 pictogram, with a signal word of "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P280, P305, P338, P351 .

Properties

IUPAC Name

3-phenylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXKVDLXKYYYBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-phenylcyclobutanone oxime (0.167 g, 1.04 mmol) in THF (5 ml) was added 1M lithium aluminum hydride in THF (2.18 ml, 2.18 mmol) dropwise over 3 minutes. The reaction was heated to reflux for 4 hours, then cooled to ambient temperature. Water (0.083 ml), 1M sodium hydroxide (0.083 ml), and additional water (0.248 ml) were added, and the reaction was stirred an additional 30 minutes. The reaction was filtered, and the solids were washed with THF. The filtrates were combined and concentrated to yield 101 mg of the title compound (66.2% yield).
Quantity
0.167 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.18 mL
Type
solvent
Reaction Step One
Name
Quantity
0.083 mL
Type
reactant
Reaction Step Two
Quantity
0.083 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.248 mL
Type
reactant
Reaction Step Two
Yield
66.2%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.